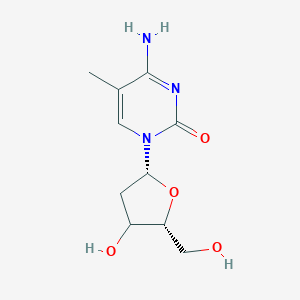

5-Methyl-2'-deoxycytidine

描述

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCHPKXVUGJYGU-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003853 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-07-3 | |

| Record name | 5-Methyl-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyldeoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5-methylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLDEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B200GV71QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endogenous Synthesis of 5-Methyl-2'-deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2'-deoxycytidine (5-mC) is a critical epigenetic modification in mammals, playing a pivotal role in the regulation of gene expression, genomic stability, and cellular differentiation. The establishment and maintenance of DNA methylation patterns are orchestrated by a family of enzymes known as DNA methyltransferases (DNMTs). This technical guide provides an in-depth overview of the endogenous synthesis of 5-mC, detailing the enzymatic machinery, regulatory mechanisms, and key signaling pathways involved. It includes a summary of quantitative data, detailed experimental protocols for 5-mC analysis, and visualizations of the core biological processes to serve as a comprehensive resource for researchers in epigenetics and drug development.

The Core Machinery of 5-mC Synthesis

The endogenous synthesis of 5-mC is a precise enzymatic process that involves the covalent addition of a methyl group to the fifth carbon of a cytosine residue, primarily within CpG dinucleotides.[1][2] This reaction is catalyzed by DNA methyltransferases (DNMTs), which utilize S-adenosylmethionine (SAM) as the essential methyl group donor.[3][4][5][6] The establishment and propagation of these methylation patterns are fundamental to many biological processes, including genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements.[1][7]

There are two primary modes of DNA methylation in mammals: de novo methylation and maintenance methylation.[8]

-

De Novo Methylation: This process establishes new DNA methylation patterns, typically during embryonic development.[4][8] The key enzymes responsible for de novo methylation are DNMT3A and DNMT3B .[3][8][9][10] These enzymes introduce methyl groups at previously unmethylated CpG sites.[2][8] DNMT3L, a catalytically inactive homolog, acts as a crucial cofactor by binding to DNMT3A and DNMT3B, enhancing their ability to target chromatin for methylation.[3][8][9]

-

Maintenance Methylation: This mechanism ensures the faithful propagation of existing methylation patterns to daughter DNA strands during replication.[1][8] The primary enzyme for this function is DNMT1 , which preferentially recognizes and methylates hemimethylated CpG sites on the newly synthesized strand, thus preserving the epigenetic information across cell divisions.[3][8][9][11] UHRF1 is a critical accessory protein that targets DNMT1 to these hemimethylated sites.[1][8]

The overall process ensures that once methylation patterns are established, they are stably inherited by subsequent generations of cells.

Enzymology and Catalytic Mechanism

The DNMT enzymes share a conserved C-terminal catalytic domain responsible for the methyltransferase activity.[10] However, their N-terminal regions are variable and contain domains that are critical for regulation, protein-protein interactions, and targeting the enzymes to specific genomic locations.[4]

Key Domains of DNMTs:

-

DNMT1: Contains a Replication Foci Targeting Sequence (RFTS) that directs it to replication sites, a CXXC domain that binds to unmethylated CpG sites, and two BAH (Bromo-Adjacent Homology) domains.[10][11]

-

DNMT3A/3B: Feature a PWWP domain that interacts with methylated histones (H3K36me2/3) and an ADD domain that binds to unmethylated histone H3 lysine 4 (H3K4), linking DNA methylation to the chromatin state.[4]

The catalytic mechanism involves the enzyme flipping the target cytosine base out of the DNA helix and into its catalytic pocket.[10] A conserved cysteine residue in the active site attacks the C6 position of the cytosine ring, forming a covalent intermediate. This activates the C5 position for nucleophilic attack on the methyl group of the SAM cofactor. Following the methyl transfer, the enzyme is released, and the methylated cytosine returns to the DNA helix.

Regulation of DNMT Expression and Activity

The precise control of 5-mC levels is vital, and DNMTs are regulated at multiple levels to ensure proper methylation patterns.[1][9] Dysregulation of DNMT expression or activity is a hallmark of various diseases, including cancer.[1][4]

Levels of Regulation:

-

Transcriptional Control: The expression of DNMT genes is tightly controlled by transcription factors. For instance, the p53 tumor suppressor protein can bind to the DNMT1 promoter and repress its expression, linking cell cycle control and DNA methylation.[11] Similarly, the Retinoblastoma (RB) protein can form a complex with E2F and DNMT1 to regulate cell cycle progression.[12]

-

Post-Transcriptional Regulation: MicroRNAs (miRNAs) can target the 3' UTR of DNMT mRNAs, leading to their degradation or translational repression. This adds a layer of fine-tuning to DNMT protein levels.[1][9] RNA-binding proteins like HuR also play a role in regulating DNMT expression.[1]

-

Post-Translational Modifications (PTMs): DNMTs are subject to various PTMs, including phosphorylation, acetylation, and ubiquitination, which can affect their stability, localization, and catalytic activity.[9] For example, phosphorylation of DNMT1 can influence its stability and function.[13]

-

Protein-Protein Interactions: DNMTs interact with a host of other proteins, including chromatin modifiers like histone deacetylases (HDACs) and histone methyltransferases (KMTs), which help recruit them to specific genomic regions.[1][4] These interactions create a link between DNA methylation and other epigenetic marks.

Quantitative Data on 5-mC Synthesis

The levels of 5-mC and the activity of DNMTs can vary significantly between different cell types, developmental stages, and disease states. While precise values are highly context-dependent, the following tables summarize general findings and enzymatic properties.

Table 1: Relative 5-mC Levels in Different Contexts

| Tissue/Condition | Relative Global 5-mC Level | Reference Context |

| Embryonic Stem Cells | High | Baseline for pluripotency |

| Somatic Tissues (e.g., Brain, Liver) | Generally High and Stable | Maintenance of cell identity[14] |

| Primordial Germ Cells | Very Low | Undergoes extensive demethylation |

| Most Cancer Tissues | Global Hypomethylation | A common hallmark of cancer[4] |

| CpG Islands in Cancer | Locus-specific Hypermethylation | Silencing of tumor suppressor genes[4][12] |

| HeLa Cell DNA | ~3.02% of Cytosines | Example of a cancer cell line |

| Rat Liver DNA | ~3.55% of Cytosines | Example of somatic tissue |

Data compiled from general knowledge in sources[4][12][14] and specific examples from referenced literature.

Table 2: Properties of Human DNA Methyltransferases

| Enzyme | Primary Function | Substrate Preference | Key Regulatory Domains | Associated Factors |

| DNMT1 | Maintenance | Hemimethylated DNA | RFTS, CXXC, BAH | UHRF1, PCNA, HDACs[1][8][11] |

| DNMT3A | De novo | Unmethylated & Hemimethylated DNA | PWWP, ADD | DNMT3L, Histone Modifiers[4][8][9] |

| DNMT3B | De novo | Unmethylated & Hemimethylated DNA | PWWP, ADD | DNMT3L, Histone Modifiers[4][8][9] |

| DNMT3L | Regulatory (Inactive) | N/A (No catalytic activity) | ADD | DNMT3A, DNMT3B[3][8][9] |

Experimental Protocols

Analyzing the endogenous synthesis of 5-mC requires robust methodologies. Below are outlines for two key experimental approaches: quantifying global 5-mC levels via ELISA and analyzing locus-specific methylation via bisulfite sequencing.

Protocol 1: Global 5-mC Quantification using ELISA

This protocol provides a general workflow for determining the total percentage of 5-mC in a genomic DNA sample using an ELISA-based method.

Objective: To quantify the global level of this compound in purified DNA.

Principle: The assay uses a specific anti-5-mC antibody to detect and quantify the amount of 5-mC in denatured, single-stranded DNA that is immobilized on a microplate. The quantity is determined by comparing the sample's absorbance to a standard curve generated with known percentages of methylated DNA.

Materials:

-

Purified genomic DNA (10-200 ng/µL)

-

5-mC DNA ELISA Kit (e.g., Zymo Research, Epigentek) containing:

-

5-mC coated plate

-

Capture and Detection Antibodies

-

HRP Developer

-

Wash Buffers

-

Positive and Negative Control DNA

-

-

Thermal cycler

-

Microplate reader (405-450 nm)

Procedure:

-

DNA Sample Preparation:

-

Dilute purified genomic DNA to a concentration of 100 ng/µL.

-

Prepare a set of standards by mixing the provided positive (100% methylated) and negative (0% methylated) controls to create a standard curve (e.g., 0%, 5%, 10%, 25%, 50%, 100% methylation). Ensure the total DNA amount in standards matches the sample amount (e.g., 100 ng).[15]

-

-

DNA Denaturation and Coating:

-

Add 100 µL of each sample and standard to separate PCR tubes or a 96-well plate.

-

Denature the DNA by incubating at 98°C for 5 minutes in a thermal cycler.[15]

-

Immediately transfer the denatured DNA to ice for 10 minutes.

-

Add the entire volume of denatured DNA to the wells of the ELISA plate.

-

Cover the plate and incubate at 37°C for 1 hour to allow DNA to bind to the well surface.[15]

-

-

Blocking and Antibody Incubation:

-

Wash each well 3 times with 200 µL of 5-mC ELISA Buffer.

-

Add 200 µL of 5-mC ELISA Buffer to each well and incubate at 37°C for 30 minutes to block non-specific binding.[15]

-

Prepare the antibody mix (anti-5-mC primary antibody and secondary antibody-HRP conjugate) according to the kit manufacturer's instructions.

-

Discard the blocking buffer and add 100 µL of the antibody mix to each well. Incubate at 37°C for 1 hour.

-

-

Color Development and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank (0% standard) from all other readings.

-

Plot the standard curve (absorbance vs. % 5-mC).

-

Determine the % 5-mC for each sample by interpolating its absorbance value on the standard curve.

-

Protocol 2: Locus-Specific Methylation Analysis by Bisulfite Sequencing

This protocol outlines the workflow for determining the methylation status of specific CpG sites within a genomic region.

Objective: To analyze the methylation pattern of a target DNA sequence at single-nucleotide resolution.

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation status, as uracils are read as thymines.

Materials:

-

Purified genomic DNA

-

Bisulfite Conversion Kit (e.g., Zymo Research, NEB)

-

PCR primers designed for bisulfite-converted DNA (using tools like MethPrimer)

-

Taq polymerase suitable for amplifying bisulfite-treated DNA

-

PCR purification kit

-

Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform

Procedure:

-

Bisulfite Conversion:

-

Treat 200 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. Follow the manufacturer's protocol, which typically involves denaturation, bisulfite treatment, desulfonation, and purification. This step converts unmethylated 'C' to 'U'.[16]

-

-

PCR Amplification:

-

Design PCR primers specific to the bisulfite-converted sequence of interest. Primers should not contain CpG sites themselves to avoid amplification bias.

-

Perform PCR using the bisulfite-converted DNA as a template. The reaction will amplify the target region, incorporating 'T' where 'U' (originally unmethylated 'C') was present.

-

-

Purification and Sequencing:

-

Purify the PCR product to remove primers and dNTPs.

-

Sequence the purified product using either Sanger sequencing (for individual clones) or NGS (for a population-level view).

-

-

Data Analysis:

-

Align the obtained sequences to the original reference sequence (in silico converted).

-

For each CpG site, compare the sequenced base to the reference.

-

If a 'C' is read, the original site was methylated (protected from conversion).

-

If a 'T' is read, the original site was unmethylated (converted to 'U' and then amplified as 'T').

-

-

Calculate the percentage of methylation for each CpG site by dividing the number of 'C' reads by the total number of reads ('C' + 'T').

-

References

- 1. Regulation of mammalian DNA methyltransferases: a route to new mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of DNA Methyltransferases (DNMTs) and DNA Demethylases | EpigenTek [epigentek.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DNA Methylation | Cell Signaling Technology [cellsignal.com]

- 8. "Regulation of De Novo and Maintenance Dna Methylation By Dnmt3A and Dn" by Yang Zeng [digitalcommons.library.tmc.edu]

- 9. Regulation of expression and activity of DNA (cytosine-5) methyltransferases in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.zymoresearch.com [files.zymoresearch.com]

- 16. epigenie.com [epigenie.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2'-deoxycytidine (5-mdC) is a modified pyrimidine nucleoside that plays a crucial role in the field of epigenetics. As an analogue of deoxycytidine, it is a key substrate and intermediate in the DNA methylation pathway, a fundamental mechanism for regulating gene expression in vertebrates.[1] The presence and pattern of 5-mdC in DNA are critical for normal development, and alterations in these patterns have been implicated in various diseases, including cancer.[2] A thorough understanding of its physicochemical properties is therefore essential for researchers in molecular biology, medicinal chemistry, and drug development who are investigating its biological functions and therapeutic potential.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data for easy reference.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in various experimental settings.

Structural and General Properties

| Property | Value | Reference |

| CAS Number | 838-07-3 | [3] |

| Molecular Formula | C₁₀H₁₅N₃O₄ | [3] |

| Molecular Weight | 241.24 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [3][5] |

| Purity | ≥98% | [3] |

Thermal and Acid-Base Properties

| Property | Value | Reference |

| Melting Point | 217-219 °C | [4] |

| pKa | 4.33 (at 25°C) | [4] |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3] |

| Dimethylformamide (DMF) | ~5 mg/mL | [6] |

| Methanol | Slightly soluble (with heating) | [4] |

Spectroscopic Properties

| Property | Value | Reference |

| UV λmax | 280 nm | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques for nucleoside characterization.

Melting Point Determination

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[1]

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.[1]

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.[10]

Protocol:

-

Buffer Preparation: A series of buffer solutions with known pH values, typically ranging from 2 to 12, are prepared.[10]

-

Sample Preparation: A stock solution of this compound is prepared in deionized water. Aliquots of this stock solution are added to each buffer solution to achieve a constant final concentration.

-

UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 220-350 nm).[11]

-

Data Analysis: The absorbance at a wavelength that shows a significant change with pH is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[12]

UV-Vis Absorbance Spectrum

The characteristic UV absorbance spectrum of this compound is determined as follows:

Protocol:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as water or a neutral buffer (e.g., PBS pH 7.2).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked using the same solvent.

-

Spectrum Acquisition: The absorbance of the sample solution is measured over a wavelength range of 200-400 nm.[13]

-

Determination of λmax: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.

Visualizations

Logical Relationships of Physicochemical Properties

Caption: Interconnectivity of this compound's physicochemical properties.

Experimental Workflow for Characterization

Caption: Workflow for the synthesis, analysis, and application of 5-mdC.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Quantification of this compound in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound CAS#: 838-07-3 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. glpbio.com [glpbio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. purdue.edu [purdue.edu]

The Cornerstone of Epigenetics: A Technical Guide to 5-Methyl-2'-deoxycytidine's Role in DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of genomic regulation, 5-Methyl-2'-deoxycytidine (5-mC) stands as a pivotal epigenetic modification. This methylated form of the nucleoside deoxycytidine is a fundamental mechanism for controlling gene expression and maintaining cellular identity. Its presence and distribution across the genome are dynamically regulated, influencing a vast array of biological processes from embryonic development to the progression of complex diseases like cancer. This technical guide provides an in-depth exploration of the multifaceted role of 5-mC in DNA methylation, offering insights into its biochemical properties, regulatory functions, and the methodologies employed for its study.

Biochemical Properties and Metabolism of this compound

This compound is a pyrimidine nucleoside analog that is structurally similar to deoxycytidine, with the addition of a methyl group at the 5th position of the cytosine base.[1] This seemingly subtle modification has profound implications for the structure and function of DNA. 5-mC is typically found as a white to off-white powder and is soluble in water and DMSO.[1]

The establishment and maintenance of 5-mC patterns are orchestrated by a family of enzymes known as DNA methyltransferases (DNMTs).[2][3] In mammals, DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3a and DNMT3b are involved in de novo methylation, establishing new methylation marks.[3] The methyl group is transferred from S-adenosylmethionine (SAM) to the cytosine base.[4]

The removal of 5-mC is a more complex process involving the Ten-Eleven Translocation (TET) family of enzymes.[5] These enzymes iteratively oxidize 5-mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[5] These oxidized forms can then be recognized and excised by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmethylated cytosine.

The Role of this compound in Gene Regulation

The primary and most well-understood role of 5-mC is in the regulation of gene expression.[2][6] When located within the promoter regions of genes, particularly in CpG islands (regions with a high frequency of CpG dinucleotides), 5-mC is generally associated with transcriptional repression.[2][7] This silencing can occur through several mechanisms:

-

Inhibition of Transcription Factor Binding: The methyl group of 5-mC can physically hinder the binding of transcription factors to their cognate DNA sequences, thereby preventing the initiation of transcription.[8]

-

Recruitment of Methyl-CpG Binding Proteins: Specific proteins, such as those containing a methyl-CpG binding domain (MBD), recognize and bind to methylated DNA.[7] These MBD proteins, in turn, recruit other proteins, including histone deacetylases (HDACs) and other chromatin remodeling complexes, which promote a condensed and transcriptionally silent chromatin state.[7][8]

Conversely, DNA methylation within the body of a gene is often positively correlated with gene expression, where it may play a role in suppressing spurious transcription initiation.[3]

Signaling Pathways and Logical Relationships

The influence of 5-mC on gene expression has far-reaching consequences for cellular signaling pathways. Aberrant DNA methylation patterns are a hallmark of many diseases, particularly cancer, where they can lead to the silencing of tumor suppressor genes or the activation of oncogenes.[2][3]

Quantitative Data on this compound Levels

The abundance of 5-mC can vary significantly between different cell types, tissues, and disease states. Quantitative analysis of global 5-mC levels provides valuable insights into the epigenetic landscape.

| Sample Type | 5-mC Level (% of total Cytosine) | Method of Quantification | Reference |

| Calf Thymus DNA | 6.26% | HPLC-UV | [9] |

| HeLa Cell DNA | 3.02% | HPLC-UV | [9] |

| Rat Liver DNA | 3.55% | HPLC-UV | [9] |

| Normal Human Bone Marrow | 3.5% - 4.0% | Not Specified | [10] |

Experimental Protocols for Studying this compound

A variety of techniques have been developed to detect and quantify 5-mC across the genome. Below are detailed protocols for three key methodologies.

Bisulfite Sequencing

Bisulfite sequencing is considered the gold standard for single-base resolution analysis of DNA methylation.[11] The principle of this method relies on the chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, while 5-mC residues remain unchanged.[7] Subsequent PCR amplification and sequencing reveal the original methylation status.

Protocol:

-

DNA Extraction and Fragmentation:

-

Extract high-quality genomic DNA from the sample of interest.

-

Fragment the DNA to the desired size range (e.g., 200-500 bp) using mechanical or enzymatic methods.[12]

-

-

Bisulfite Conversion:

-

Incubate the denatured DNA with a freshly prepared sodium bisulfite solution at an elevated temperature (e.g., 50-70°C) in the dark for a specified duration (e.g., 1-16 hours).[13][14] This step facilitates the deamination of unmethylated cytosines to uracils.

-

Desalt the DNA to remove the bisulfite solution using a purification column.[13]

-

Desulfonate the DNA by incubating with NaOH to convert sulfonyl uracil adducts to uracil.[13]

-

Purify the bisulfite-converted DNA.

-

Library Preparation and Sequencing:

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Determine the methylation status of each CpG site by comparing the sequenced bases to the reference. A 'C' at a CpG site in the read indicates methylation, while a 'T' indicates a lack of methylation.

-

Methylated DNA Immunoprecipitation (MeDIP)

MeDIP is an antibody-based technique used to enrich for methylated DNA fragments from a genomic sample.[16][17][18] This method provides a genome-wide overview of DNA methylation patterns.

Protocol:

-

DNA Preparation:

-

Immunoprecipitation:

-

Denature the fragmented DNA by heating at 95°C.[17]

-

Incubate the denatured DNA with a monoclonal antibody specific for 5-methylcytidine overnight at 4°C on a rotating platform.[17][18]

-

Add Protein A/G agarose beads to the DNA/antibody complex and incubate for 2 hours at 4°C to capture the complexes.[17]

-

Wash the beads to remove non-specifically bound DNA.

-

-

Elution and Analysis:

-

Elute the methylated DNA from the antibody-bead complex using a digestion buffer containing Proteinase K.[17][19]

-

Purify the enriched methylated DNA.

-

The enriched DNA can then be analyzed by various downstream applications, including qPCR for specific loci, microarray hybridization (MeDIP-chip), or high-throughput sequencing (MeDIP-seq).[16]

-

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq is a modification of bisulfite sequencing that allows for the specific detection of 5-hydroxymethylcytosine (5hmC) at single-base resolution.[5][20] This is crucial for distinguishing 5mC from its oxidized derivative, 5hmC.

Protocol:

-

Protection of 5hmC:

-

Treat the genomic DNA with β-glucosyltransferase (βGT) to specifically add a glucose moiety to 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC).[20] This protects 5hmC from subsequent oxidation.

-

-

Oxidation of 5mC:

-

Incubate the glucosylated DNA with a TET enzyme (e.g., recombinant mTet1) to oxidize 5mC to 5-carboxylcytosine (5caC).[20] Unmethylated cytosine and the protected 5gmC are not affected.

-

-

Bisulfite Conversion and Sequencing:

-

Perform standard bisulfite conversion on the treated DNA. During this process, both unmethylated cytosine and 5caC (derived from 5mC) are converted to uracil.[20] The protected 5gmC is resistant to this conversion and remains as cytosine.

-

Proceed with PCR amplification, library preparation, and high-throughput sequencing as described for standard bisulfite sequencing.

-

-

Data Interpretation:

-

After sequencing, any 'C' detected at a CpG site corresponds to an original 5hmC. 'T's correspond to either unmethylated cytosine or 5mC. By comparing with a parallel standard bisulfite sequencing experiment, the levels of all three modifications (C, 5mC, and 5hmC) can be determined.

-

This compound in Disease and Drug Development

Aberrant DNA methylation is a well-established driver of carcinogenesis.[2] Hypermethylation of tumor suppressor genes and hypomethylation of oncogenes are common events in various cancers.[2][3] This has led to the development of epigenetic drugs that target the DNA methylation machinery.

DNA methyltransferase inhibitors, such as 5-azacytidine and its deoxyribose analog, 5-aza-2'-deoxycytidine (decitabine), are nucleoside analogs that become incorporated into DNA.[21][22][23] They act by trapping DNMTs on the DNA, leading to their degradation and subsequent global DNA demethylation.[10][24] These drugs have shown clinical efficacy in the treatment of certain hematological malignancies, such as myelodysplastic syndromes (MDS).[10]

The study of 5-mC and its role in disease continues to be a vibrant area of research, with ongoing efforts to identify novel epigenetic biomarkers for diagnosis and prognosis, as well as to develop more specific and effective epigenetic therapies.

Conclusion

This compound is a central player in the epigenetic regulation of the genome. Its dynamic placement and removal provide a sophisticated mechanism for controlling gene expression and maintaining cellular homeostasis. The advanced molecular techniques now available allow for the precise mapping and quantification of this critical epigenetic mark, paving the way for a deeper understanding of its role in health and disease and for the development of innovative therapeutic strategies targeting the epigenome.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. DNA Methylation, Histone Modifications, and Signal Transduction Pathways: A Close Relationship in Malignant Gliomas Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epigenie.com [epigenie.com]

- 6. Quantification of this compound in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modern approaches for investigating epigenetic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Determination of this compound in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 12. microbenotes.com [microbenotes.com]

- 13. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The bisulfite genomic sequencing protocol [file.scirp.org]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis [diagenode.com]

- 17. MeDIP Application Protocol | EpigenTek [epigentek.com]

- 18. Methylated DNA immunoprecipitation (MeDIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. DNA demethylation caused by 5-Aza-2'-deoxycytidine induces mitotic alterations and aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-2'-deoxycytidine as a Substrate for DNA Methyltransferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA methyltransferases (DNMTs) are a family of enzymes crucial to epigenetic regulation through the catalysis of DNA methylation. While their primary role is the methylation of cytosine residues, emerging evidence suggests a more complex interaction with already methylated cytosines, specifically 5-Methyl-2'-deoxycytidine (5mdC). This technical guide delves into the nuanced role of 5mdC not as a traditional substrate for methylation, but as a modulator of DNMT activity and a potential substrate for a reverse reaction—demethylation. We will explore the catalytic mechanisms, summarize the available quantitative data, provide detailed experimental protocols for assessing these interactions, and visualize the key pathways and workflows. This guide is intended to provide a comprehensive resource for researchers investigating the intricacies of DNA methylation and for professionals in drug development targeting epigenetic pathways.

Introduction: The Dual Role of this compound

DNA methylation is a fundamental epigenetic mechanism in mammals, primarily involving the transfer of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (5mC), the nucleoside of which is this compound (5mdC). This process is catalyzed by DNA methyltransferases (DNMTs), which are broadly categorized into de novo methyltransferases (DNMT3A and DNMT3B) that establish new methylation patterns, and a maintenance methyltransferase (DNMT1) that copies existing methylation marks onto newly synthesized DNA strands during replication.

Traditionally, 5mdC, being the product of the forward methylation reaction, has not been considered a substrate for DNMTs. However, recent research has unveiled a more intricate relationship. 5mdC within a DNA sequence can act as a recognition signal that influences the processive activity of DNMTs on nearby unmethylated sites. Furthermore, under specific in vitro conditions, mammalian DNMTs have been shown to exhibit a reverse catalytic activity, functioning as active DNA demethylases that convert 5-methylcytosine back to cytosine. This guide will explore these non-canonical functions of 5mdC in its interaction with DNMTs.

Interaction of DNMTs with this compound

The interaction between DNMTs and DNA containing 5mdC is multifaceted, influencing the enzymes' processivity and, under certain conditions, leading to demethylation.

5mdC as a Signal for Processive Methylation

DNMT1, the maintenance methyltransferase, exhibits a strong preference for hemimethylated DNA, where one strand is methylated (containing 5mdC) and the other is not. The presence of 5mdC on the template strand guides DNMT1 to methylate the corresponding cytosine on the newly synthesized strand with high fidelity.

Fully methylated DNA has also been shown to allosterically activate DNMT1, potentially increasing its processivity on hemimethylated substrates. This suggests that regions of the genome that are already methylated can promote the maintenance of their methylation status. In single-stranded DNA, 5mdC can act in cis to signal for the de novo methylation of adjacent CpG sites, a process that may be important in establishing new methylation patterns.[1]

Demethylation Activity of DNMTs

Perhaps the most intriguing aspect of the DNMT-5mdC interaction is the discovery of a potential demethylase activity. Studies have shown that mammalian DNMTs can catalyze the conversion of 5-methylcytosine to cytosine in vitro.[1] This activity appears to be dependent on specific co-factors and cellular conditions, such as the presence of Ca2+ ions and the redox state. This finding challenges the traditional view of DNMTs as solely "writers" of methylation marks and suggests they may also function as "erasers" under certain physiological or pathological contexts.

Quantitative Data

Quantitative kinetic data for the interaction of DNMTs with 5mdC as a substrate is sparse, particularly for the demethylation activity. The majority of kinetic studies have focused on the forward methylation reaction using unmethylated or hemimethylated DNA as a substrate.

| Enzyme | Substrate | Parameter | Value | Conditions | Reference |

| DNMT1 | Hemimethylated DNA | Kd | ~2-fold increase in affinity with SAM | Microscale Thermophoresis | [2] |

| DNMT1 | Hemimethylated DNA | Preference | 30- to 40-fold over unmethylated DNA | Oligonucleotide substrates | [3] |

| DNMT1 | Fully methylated DNA | Effect | Allosteric activation | Steady-state kinetics | [4] |

Note: No reliable Km, kcat, or IC50 values for this compound in the context of DNMT-mediated demethylation have been published to date. The table reflects the binding preference and allosteric activation by methylated DNA. Further research is required to quantify the kinetics of the demethylation reaction.

Experimental Protocols

In Vitro DNMT Demethylation Assay

This protocol is adapted from methodologies described for measuring the conversion of 5-methylcytosine to cytosine by DNMTs in vitro.

Objective: To determine if a purified DNMT enzyme possesses demethylase activity on a DNA substrate containing 5-methylcytosine.

Materials:

-

Purified recombinant DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B)

-

DNA substrate: A short oligonucleotide or plasmid DNA containing methylated CpG sites (5mCpG). The substrate should be purified to remove any unmethylated contaminants.

-

Demethylation Buffer: Buffer composition may need optimization, but a starting point is a buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and supplemented with 10 mM CaCl2.

-

Reaction components: S-adenosyl-L-methionine (SAM) as a potential inhibitor of the reverse reaction, and S-adenosyl-L-homocysteine (SAH) as a potential product.

-

DNA purification kit (e.g., spin columns)

-

Restriction enzymes sensitive to methylation status (e.g., HpaII)

-

Reagents for DNA quantification (e.g., PicoGreen)

-

PCR reagents and primers flanking the methylated site of interest

-

Agarose gel electrophoresis system

-

Optional: Reagents for bisulfite sequencing or LC-MS/MS analysis for direct quantification of 5mC and C.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the demethylation buffer, the methylated DNA substrate (e.g., 100-500 ng), and the purified DNMT enzyme (concentration to be optimized, e.g., 100-500 nM).

-

Prepare control reactions:

-

No enzyme control.

-

No CaCl2 control.

-

Reaction with SAM to test for inhibition of demethylation.

-

-

Incubate the reactions at 37°C for a specified time course (e.g., 1, 2, 4, and 8 hours).

-

-

DNA Purification:

-

Stop the reaction by adding a chelating agent (e.g., EDTA) if CaCl2 was used.

-

Purify the DNA from the reaction mixture using a DNA purification kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water.

-

-

Analysis of Demethylation:

-

Restriction Enzyme Digestion:

-

Digest an aliquot of the purified DNA with a methylation-sensitive restriction enzyme (e.g., HpaII, which cleaves CCGG but not CmCGG).

-

As a control, digest another aliquot with a methylation-insensitive isoschizomer (e.g., MspI, which cleaves both CCGG and CmCGG).

-

Analyze the digestion products by agarose gel electrophoresis. Demethylation will result in the appearance of cleavage products with the methylation-sensitive enzyme.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR on the restriction-digested DNA using primers that flank the restriction site.

-

An increase in the Cq value for the HpaII-digested sample compared to the undigested or MspI-digested sample indicates demethylation.

-

-

Bisulfite Sequencing (for detailed analysis):

-

Perform bisulfite conversion on the purified DNA. Bisulfite treatment converts unmethylated cytosines to uracil (read as thymine after PCR), while 5-methylcytosines remain unchanged.

-

Amplify the region of interest by PCR and sequence the products. A C-to-T conversion at the target CpG site indicates demethylation.

-

-

LC-MS/MS (for direct quantification):

-

Digest the purified DNA to nucleosides.

-

Analyze the nucleoside mixture by liquid chromatography-mass spectrometry to quantify the ratio of this compound to 2'-deoxycytidine.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual pathways and experimental workflows described in this guide.

Caption: Conceptual overview of DNMT interactions with 5mdC.

Caption: Experimental workflow for in vitro DNMT demethylation assay.

Caption: Comparison of canonical methylation and putative demethylation by DNMTs.

Conclusion and Future Directions

The role of this compound in modulating DNMT activity extends beyond its status as a final product of the methylation reaction. It serves as a critical signal for the maintenance of methylation patterns and, under specific conditions, may act as a substrate for a reverse demethylation reaction catalyzed by DNMTs themselves. This dual functionality opens up new avenues for research into the dynamic regulation of the epigenome.

For researchers and drug development professionals, these findings have significant implications. A deeper understanding of the allosteric regulation of DNMTs by methylated DNA could inform the design of more specific modulators of DNMT activity. Furthermore, the potential for DNMTs to act as demethylases raises the possibility of developing novel therapeutic strategies that could reactivate silenced tumor suppressor genes by promoting this activity.

Significant gaps in our knowledge remain. The precise molecular mechanism of DNMT-mediated demethylation is yet to be fully elucidated, and robust quantitative data on its kinetics are lacking. Future research should focus on:

-

Determining the kinetic parameters (Km, kcat) of the demethylation reaction for different DNMTs.

-

Identifying the specific physiological conditions and cellular contexts in which DNMT-mediated demethylation occurs.

-

Solving the crystal structure of a DNMT in complex with a fully methylated DNA substrate during the process of demethylation.

Addressing these questions will be pivotal in advancing our understanding of epigenetic regulation and in the development of next-generation epigenetic therapies.

References

- 1. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Dnmt1 Binding and DNA Methylation on Nucleosomes and Nucleosomal Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accuracy of DNA methylation pattern preservation by the Dnmt1 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

The Role of 5-Methyl-2'-deoxycytidine in Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2'-deoxycytidine (5-mC) is a fundamental epigenetic modification that plays a critical role in the regulation of gene expression. This technical guide provides an in-depth exploration of the function of 5-mC in gene silencing. It details the molecular mechanisms through which 5-mC is established and maintained, how it is interpreted by the cell to repress transcription, and the experimental methodologies used to study this vital epigenetic mark. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the study of epigenetics and its implications for health and disease.

Introduction: The "Fifth Base" and Its Significance

This compound is often referred to as the "fifth base" of DNA. It is a modification of cytosine where a methyl group is covalently attached to the 5th carbon of the pyrimidine ring. In mammals, this modification predominantly occurs at CpG dinucleotides. While the genetic code itself is determined by the sequence of the four canonical bases, epigenetic modifications like 5-mC provide a layer of regulatory control that dictates how and when genes are expressed. The presence of 5-mC in gene promoter regions is strongly correlated with transcriptional silencing, a fundamental process in development, cellular differentiation, and disease.[1]

The Molecular Machinery of 5-mC-Mediated Gene Silencing

The establishment and interpretation of 5-mC marks involve a coordinated interplay of several protein families. This process can be broadly categorized into the "writers," "readers," and "erasers" of the methyl code.

Writers: DNA Methyltransferases (DNMTs)

The methylation of cytosine is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).

-

De novo DNMTs (DNMT3A and DNMT3B): These enzymes are responsible for establishing new methylation patterns during embryonic development and cellular differentiation.

-

Maintenance DNMT (DNMT1): This enzyme recognizes hemimethylated DNA (where only the parental strand is methylated) following DNA replication and methylates the newly synthesized daughter strand, ensuring the faithful propagation of methylation patterns through cell division.[2][3] The protein UHRF1 plays a crucial role in recruiting DNMT1 to hemimethylated sites.[4][5][6]

Readers: Methyl-CpG Binding Domain (MBD) Proteins

The silencing effects of 5-mC are primarily mediated by "reader" proteins that specifically recognize and bind to methylated CpG sites. The most well-characterized family of these readers are the Methyl-CpG Binding Domain (MBD) proteins.

-

MeCP2 (Methyl-CpG Binding Protein 2): MeCP2 is a key reader of 5-mC and plays a pivotal role in transcriptional repression. Upon binding to methylated DNA, MeCP2 recruits co-repressor complexes that include histone deacetylases (HDACs).[7][8][9][10]

-

Other MBD proteins (MBD1, MBD2, MBD3): These proteins also contribute to the recognition of methylated DNA and the recruitment of repressive machinery.

The Gene Silencing Cascade

The binding of MBD proteins to 5-mC initiates a cascade of events leading to the formation of a repressive chromatin environment.

-

Recruitment of Co-repressor Complexes: MeCP2 and other MBDs recruit complexes containing Sin3A and histone deacetylases (HDACs).[7][9]

-

Histone Deacetylation: HDACs remove acetyl groups from histone tails. This deacetylation leads to a more condensed chromatin structure, making the DNA less accessible to the transcriptional machinery.

-

Chromatin Compaction: The altered histone modification landscape promotes the compaction of chromatin into a heterochromatic state, which is generally transcriptionally silent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Quantitative Data on 5-mC and Gene Expression

The relationship between promoter methylation and gene silencing is not always a simple binary switch. However, a strong inverse correlation is frequently observed. While specific quantitative relationships can be context-dependent, general trends have been established.

| Promoter CpG Methylation Level | Relative Gene Expression | Study Context | Reference |

| Low (<10%) | High | Actively transcribed genes in normal tissues | [1] |

| Intermediate (20-50%) | Variable/Reduced | Genes with potential for regulation | [1] |

| High (>70%) | Low/Silenced | Tumor suppressor genes in cancer | [2] |

| Induced Promoter Methylation | Downregulation (variable) | Experimental manipulation in cell lines | [1] |

Note: The exact percentages and expression changes can vary significantly between genes, cell types, and experimental systems.

Experimental Protocols for Studying 5-mC

A variety of techniques are available to investigate the role of 5-mC in gene silencing. Below are outlines of key experimental protocols.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is considered the gold standard for single-base resolution mapping of DNA methylation.[11][12]

Principle: Sodium bisulfite treatment converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced reads to the reference genome, the methylation status of each cytosine can be determined.[13][14]

Detailed Protocol Outline:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the sample of interest.

-

DNA Fragmentation: Shear the DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.

-

End Repair, A-tailing, and Adapter Ligation: Prepare the fragmented DNA for sequencing by repairing the ends, adding a single 'A' nucleotide, and ligating sequencing adapters.

-

Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite under denaturing conditions. This step is critical and requires optimization to ensure complete conversion of unmethylated cytosines.

-

PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the adapter sequences. A polymerase that can read through uracils is required.

-

Sequencing: Sequence the amplified library on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use specialized software to determine the methylation status of each CpG site.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is an antibody-based method for enriching and sequencing methylated DNA fragments.[15][16][17]

Principle: An antibody specific for 5-mC is used to immunoprecipitate methylated DNA fragments, which are then sequenced.

Detailed Protocol Outline:

-

Genomic DNA Isolation and Fragmentation: Isolate and shear genomic DNA as described for WGBS.

-

Denaturation: Denature the fragmented DNA to create single-stranded fragments.

-

Immunoprecipitation: Incubate the denatured DNA with a monoclonal antibody against 5-mC.

-

Capture of Antibody-DNA Complexes: Use protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound DNA.

-

Elution and Proteinase K Treatment: Elute the methylated DNA from the antibody-bead complexes and digest the antibody with proteinase K.

-

DNA Purification: Purify the enriched methylated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and sequence it.

-

Data Analysis: Align the reads to a reference genome to identify regions of methylation enrichment.

Luciferase Reporter Assay for Functional Analysis

This assay is used to directly assess the impact of DNA methylation on the activity of a specific promoter.[18][19][20]

Principle: A promoter of interest is cloned upstream of a luciferase reporter gene. The construct is then methylated in vitro and transfected into cells. The level of luciferase expression is measured to determine the effect of methylation on promoter activity.

Detailed Protocol Outline:

-

Construct Generation: Clone the promoter region of interest into a luciferase reporter vector.

-

In Vitro Methylation: Treat the reporter plasmid with a CpG methyltransferase (e.g., SssI) to methylate all CpG sites within the construct. An unmethylated control plasmid should be prepared in parallel.

-

Transfection: Transfect the methylated and unmethylated reporter plasmids into a suitable cell line. A co-transfection control (e.g., a Renilla luciferase plasmid) is often used to normalize for transfection efficiency.

-

Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity of the methylated construct to the unmethylated control to determine the effect of methylation on promoter activity.

Conclusion and Future Directions

This compound is a key epigenetic mark that plays a central role in gene silencing. The intricate interplay between DNMTs, MBD proteins, and chromatin-modifying enzymes establishes and maintains a repressive state at methylated loci. The experimental techniques outlined in this guide provide powerful tools for dissecting the mechanisms of 5-mC-mediated gene regulation.

Future research in this field will likely focus on understanding the dynamic regulation of 5-mC in response to environmental signals, the interplay between 5-mC and other epigenetic modifications, and the development of novel therapeutic strategies that target the DNA methylation machinery for the treatment of diseases such as cancer. The continued refinement of single-cell and long-read sequencing technologies will further enhance our ability to unravel the complexities of the methylome and its role in cellular function.

References

- 1. Large-scale manipulation of promoter DNA methylation reveals context-specific transcriptional responses and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNMT1 is required to maintain CpG methylation and aberrant gene silencing in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UHRF1 plays a role in maintaining DNA methylation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory mechanism and biological function of UHRF1-DNMT1-mediated DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] Methylated DNA and MeCP2 recruit histone deacetylase to repress transcription | Semantic Scholar [semanticscholar.org]

- 8. Methylated DNA and MeCP2 recruit histone deacetylase to repress transcription. | Profiles RNS [profiles.umassmed.edu]

- 9. Methylated DNA and MeCP2 recruit histone deacetylase to repress transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylation-Mediated Proviral Silencing Is Associated with MeCP2 Recruitment and Localized Histone H3 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]

- 13. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 15. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 16. MeDIP Application Protocol | EpigenTek [epigentek.com]

- 17. MeDIP-Seq/DIP-Seq [illumina.com]

- 18. A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Decoding the Fifth Base: A Technical Guide to the Biochemical Distinctions Between 5-Methyl-2'-deoxycytidine and Cytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The subtle yet profound difference between cytosine and its methylated counterpart, 5-Methyl-2'-deoxycytidine (5-mC), forms a cornerstone of epigenetic regulation in mammals. This technical guide provides an in-depth exploration of the core biochemical distinctions between these two pyrimidines. We delve into their chemical and physical properties, the intricate enzymatic machinery governing the dynamic process of DNA methylation and demethylation, and the significant downstream consequences of this modification on DNA structure, stability, and protein interactions. Furthermore, this guide furnishes detailed experimental protocols for the accurate detection and quantification of 5-mC, offering a practical resource for researchers in epigenetics and drug development.

Introduction: The Significance of the Fifth Base

In the landscape of the genome, this compound (5-mC) is often referred to as the "fifth base" of DNA. While structurally similar to cytosine, the addition of a methyl group at the C5 position of the pyrimidine ring introduces a critical layer of information that does not alter the primary DNA sequence but has profound implications for gene expression and cellular identity. This epigenetic mark is dynamically established and maintained by a dedicated enzymatic machinery and is crucial for normal development, cellular differentiation, and genome stability. Aberrant DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, making the study of 5-mC a fertile ground for diagnostic and therapeutic innovation. This guide will systematically dissect the fundamental biochemical differences between cytosine and 5-mC, providing a comprehensive resource for professionals engaged in molecular biology, epigenetics, and drug discovery.

Chemical and Physical Properties: A Tale of Two Molecules

The addition of a methyl group to the cytosine base, while seemingly minor, imparts distinct chemical and physical properties to 5-mC. These differences, summarized in the table below, have significant biological consequences.

| Property | Cytosine (C) | This compound (5-mC) | Significance |

| Chemical Formula | C₉H₁₃N₃O₅ | C₁₀H₁₅N₃O₄ | The addition of a CH₂ group increases the molecular weight and alters the molecule's chemical reactivity. |

| Molar Mass | 227.22 g/mol | 241.25 g/mol | Affects migration in certain analytical techniques. |

| Chemical Reactivity | Susceptible to deamination to uracil. | Resistant to bisulfite-induced deamination but can be oxidized by TET enzymes. | This differential reactivity is the basis for bisulfite sequencing, a key technique in DNA methylation analysis. |

| Hydrophobicity | More hydrophilic | More hydrophobic due to the nonpolar methyl group. | The increased hydrophobicity of 5-mC can influence its interactions with proteins and affect local DNA structure. |

| Base Pairing | Forms three hydrogen bonds with guanine. | Forms three hydrogen bonds with guanine. | The methyl group does not directly interfere with Watson-Crick base pairing. |

| Melting Point | Not typically measured in isolation for biological relevance. | Not typically measured in isolation for biological relevance. | The melting temperature of DNA duplexes is influenced by the presence of 5-mC. |

The Enzymatic Orchestra: Regulation of DNA Methylation

The landscape of DNA methylation is dynamically sculpted by the coordinated action of "writer," "eraser," and "reader" proteins.

The "Writers": DNA Methyltransferases (DNMTs)

DNA methyltransferases are the enzymes responsible for establishing and maintaining methylation patterns. In mammals, this family primarily includes DNMT1, DNMT3A, and DNMT3B.[1]

-

DNMT1: This "maintenance" methyltransferase ensures the faithful propagation of methylation patterns during DNA replication. It preferentially recognizes hemimethylated CpG sites (where only the parental strand is methylated) and methylates the newly synthesized daughter strand.[1]

-

DNMT3A and DNMT3B: These "de novo" methyltransferases establish new methylation patterns during development and cellular differentiation.[1]

The catalytic mechanism of DNMTs involves a fascinating "base-flipping" process where the target cytosine is rotated out of the DNA helix and into the enzyme's active site.[2] Here, a conserved cysteine residue initiates a nucleophilic attack on the C6 position of the cytosine ring. This activates the C5 position for the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM).[3][4][5][6]

The "Erasers": Ten-Eleven Translocation (TET) Enzymes

While once thought to be a stable mark, DNA methylation is a reversible process. The "erasure" of methylation is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3). These enzymes iteratively oxidize 5-mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] Both 5fC and 5caC can then be excised by thymine-DNA glycosylase (TDG) and replaced with an unmethylated cytosine through the base excision repair (BER) pathway, thus completing the demethylation process.

References

- 1. Mechanisms of DNA Methyltransferases (DNMTs) and DNA Demethylases | EpigenTek [epigentek.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human DNMT1 transition state structure - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 5-Methyl-2'-deoxycytidine: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2'-deoxycytidine (5mC) is a fundamental epigenetic modification found across the domains of life, playing a critical role in the regulation of gene expression, genomic stability, and cellular differentiation. The enzymatic addition of a methyl group to the C5 position of cytosine within a DNA sequence is a post-replicative process catalyzed by a class of enzymes known as DNA methyltransferases (DNMTs). While the core biochemical reaction is conserved, the machinery, regulation, and functional consequences of 5mC biosynthesis exhibit striking differences between prokaryotes and eukaryotes. This technical guide provides a comprehensive overview of the biosynthetic pathways of 5mC in these two domains, with a focus on the key enzymatic players, their mechanisms of action, and the experimental methodologies used to study this vital epigenetic mark.

Biosynthesis of this compound in Prokaryotes

In prokaryotes, DNA methylation, including the formation of 5mC, is primarily associated with restriction-modification (R-M) systems and the regulation of DNA replication, repair, and gene expression.[1][2] While N6-methyladenine (6mA) and N4-methylcytosine (4mC) are more prevalent in many bacterial species, 5mC is also a significant modification.[3][4]

The biosynthesis of 5mC in prokaryotes is a relatively straightforward enzymatic process. A DNA methyltransferase enzyme recognizes a specific DNA sequence and catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C5 position of a cytosine residue within that sequence.[4]

Prokaryotic C5-cytosine methyltransferases are often part of Type II restriction-modification systems, where they function to protect the host DNA from cleavage by a cognate restriction endonuclease.[5] A well-studied example is the Dcm (DNA cytosine methylase) of Escherichia coli, which methylates the second cytosine in the sequence CCWGG (where W can be A or T).[6][7] In addition to R-M systems, some prokaryotes possess "orphan" methyltransferases that lack a restriction enzyme partner and are thought to be involved in gene regulation.[4]

The general reaction can be summarized as:

DNA-(Cytosine) + S-adenosyl-L-methionine -> DNA-(5-Methylcytosine) + S-adenosyl-L-homocysteine

Key Enzymes in Prokaryotic 5mC Biosynthesis:

-

C5-Cytosine-Specific DNA Methyltransferases (C5-MTases): These enzymes are responsible for the de novo methylation of specific DNA sequences. They are highly diverse in their sequence specificity across different prokaryotic species.

Biosynthesis of this compound in Eukaryotes

In eukaryotes, DNA methylation is a cornerstone of epigenetic regulation, with profound implications for development, disease, and cellular identity. The biosynthesis of 5mC is a more complex and highly regulated process compared to prokaryotes, involving two distinct but coordinated processes: de novo methylation and maintenance methylation.[8]

De Novo Methylation

De novo methylation establishes new DNA methylation patterns, primarily during embryogenesis and gametogenesis.[9] This process is catalyzed by the DNA methyltransferases DNMT3A and DNMT3B.[1] These enzymes do not require a pre-existing methylation mark on the complementary DNA strand and can methylate previously unmethylated CpG dinucleotides. The activity of DNMT3A and DNMT3B is often guided by other factors, such as histone modifications and non-coding RNAs, which direct them to specific genomic regions.[8]

Maintenance Methylation

Following DNA replication, the newly synthesized DNA strand is unmethylated, resulting in a hemimethylated state where the parental strand retains its methylation pattern. Maintenance methylation ensures the faithful propagation of these methylation patterns to the daughter cells.[8] This process is primarily carried out by DNMT1, which has a high affinity for hemimethylated CpG sites and preferentially methylates the cytosine on the newly synthesized strand.[10] This ensures that the epigenetic information encoded by DNA methylation is stably inherited through cell division.

The Central Role of S-adenosyl-L-methionine (SAM)

In both prokaryotes and eukaryotes, the methyl group for 5mC biosynthesis is donated by S-adenosyl-L-methionine (SAM).[11] SAM is a key metabolite synthesized from ATP and methionine. The availability of intracellular SAM can influence the overall level of DNA methylation, linking the cell's metabolic state to its epigenetic landscape.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the biosynthesis of 5mC in prokaryotes and eukaryotes.

| Parameter | Prokaryote (E. coli) | Eukaryote (Human/Mouse) | Reference |

| Primary 5mC Methyltransferase(s) | Dcm (in some strains) and other C5-MTases | DNMT1 (maintenance), DNMT3A, DNMT3B (de novo) | [1][6] |

| Global % of 5-Methylcytosine | 0.86% to 1.30% of total cytosines in E. coli | Varies by tissue and cell type. e.g., Human Thymus: ~1.00 mole %, Human Placenta: ~0.76 mole % | [7][12] |

| Intracellular SAM Concentration | ~28 µM (exponential phase) to ~228 µM (stationary phase) | HEK293T cells: ~10-40 µM. Can vary significantly with cell type and metabolic state. | [13][14] |

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| Dnmt3a | Mouse | poly(dI-dC) | KmAdoMet: 0.4 µM, KmDNA: 2.7 µM | Not Specified | [15] |

| Dnmt3b1 | Mouse | poly(dI-dC) | KmAdoMet: 1.2 µM, KmDNA: 1.3 µM | Not Specified | [15] |

| Dnmt3b2 | Mouse | poly(dI-dC) | KmAdoMet: 0.9 µM, KmDNA: 1.5 µM | Not Specified | [15] |

| Dam Methyltransferase (N6-adenine) | E. coli | Hemimethylated GATC | Not Specified | Not Specified | [16] |

Note: Specific kinetic data for prokaryotic C5-cytosine methyltransferases are less readily available in generalized databases compared to eukaryotic DNMTs and prokaryotic adenine methyltransferases.

Experimental Protocols

A variety of experimental techniques are employed to study the biosynthesis and distribution of 5mC. The following sections provide detailed methodologies for three key experimental approaches.

DNMT Activity Assay (Colorimetric)

This assay measures the activity of DNMT enzymes by quantifying the amount of 5mC produced on a DNA substrate.

Principle: DNMT enzymes in a sample transfer a methyl group from SAM to a cytosine-rich DNA substrate coated on a microplate well. The newly synthesized 5mC is then detected using a specific antibody, followed by a colorimetric reaction that can be quantified spectrophotometrically.[13]

Detailed Protocol (based on commercially available kits like EpiQuik™): [8][17]

-

Prepare Reagents:

-

Prepare 1X Wash Buffer by diluting the provided 10X stock.

-

Prepare the AdoMet (SAM) working solution by diluting the stock with DNMT Assay Buffer.

-

Prepare diluted solutions of the Capture and Detection antibodies in 1X Wash Buffer.

-

-

Enzymatic Reaction:

-

To the appropriate wells of the DNA-coated microplate, add the DNMT Assay Buffer.

-

Add the AdoMet working solution to each well.

-

Add your sample (nuclear extract or purified DNMT enzyme) to the sample wells.

-

For the positive control, add the provided DNMT enzyme. For the blank, add only the assay buffer.

-

If testing inhibitors, add the inhibitor solution to the designated wells.

-

Cover the plate and incubate at 37°C for 60-90 minutes.

-

-

Detection:

-

Wash each well three times with 1X Wash Buffer.

-

Add the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.

-

Wash each well four times with 1X Wash Buffer.

-

Add the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.

-

Wash each well five times with 1X Wash Buffer.

-

Add the Developer Solution and incubate at room temperature for 2-10 minutes, protecting from light.

-

Add Stop Solution to terminate the reaction.

-

-

Quantification:

-

Read the absorbance of each well on a microplate reader at 450 nm.

-

Calculate the DNMT activity by subtracting the absorbance of the blank from the absorbance of the sample.

-

Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-nucleotide resolution mapping of 5mC.